(3-Ethylphenyl)hydrazine hydrochloride
Overview
Description
(3-Ethylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl group is substituted with an ethyl group at the third position. This compound is typically found as a pink solid and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylphenyl)hydrazine hydrochloride generally involves the diazotization of 3-ethylaniline followed by reduction and subsequent reaction with hydrochloric acid. The process can be summarized as follows:
Diazotization: 3-Ethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a suitable reducing agent such as sodium sulfite.
Hydrolysis: The resulting intermediate is hydrolyzed with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes using specialized equipment such as tubular reactors and mixers. This method ensures better control over reaction conditions, higher yields, and improved purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, particularly with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reactions with aldehydes and ketones often require acidic or basic conditions to facilitate the formation of hydrazones.
Major Products
Oxidation: Azobenzenes
Reduction: Hydrazones
Substitution: Hydrazones
Scientific Research Applications
(3-Ethylphenyl)hydrazine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.
Biology: It serves as a tool for studying enzyme mechanisms and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Ethylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets, primarily through the formation of hydrazones. These hydrazones can further participate in reactions that modify biological molecules or act as intermediates in the synthesis of other compounds. The exact pathways and targets depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: The parent compound without the ethyl substitution.
(4-Ethylphenyl)hydrazine hydrochloride: Similar structure but with the ethyl group at the fourth position.
(2-Ethylphenyl)hydrazine hydrochloride: Similar structure but with the ethyl group at the second position.
Uniqueness
(3-Ethylphenyl)hydrazine hydrochloride is unique due to the position of the ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its analogs .
Properties
IUPAC Name |
(3-ethylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h3-6,10H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJSWCNKBBQJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512428 | |
Record name | (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60481-49-4 | |
Record name | (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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